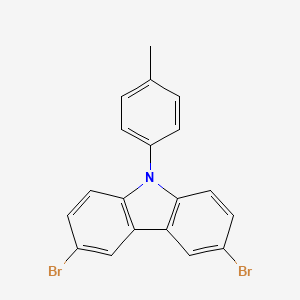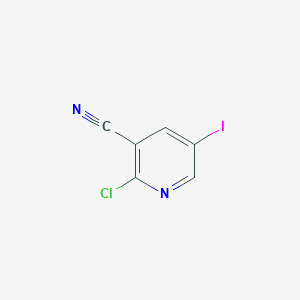![molecular formula C11H11ClO3S B1423695 Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate CAS No. 1215582-82-3](/img/structure/B1423695.png)
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate
Vue d'ensemble
Description
“Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” is a chemical compound with the molecular formula C11H11ClO3S . Its CAS number is 1215582-82-3 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” is defined by its molecular formula, C11H11ClO3S . The molecular weight of the compound is 258.72 g/mol .Physical And Chemical Properties Analysis
“Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate” has a molecular weight of 258.72 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density might be available on specialized chemical databases .Applications De Recherche Scientifique
Synthesis Applications
- Stereochemistry and Synthesis : Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate plays a role in the stereoselective synthesis of key pharmaceutical compounds. An example includes its use in synthesizing key starting materials for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
- Antagonist Activity : It has been utilized in the development of nonsteroidal antiandrogens. This includes the synthesis of 3-substituted derivatives of 2-hydroxypropionanilides, leading to novel, potent antiandrogens (Tucker et al., 1988).
Material Science and Polymer Research
- Functional Polysiloxanes : The chemical is involved in the synthesis of functional dialkoxysilanes, leading to the development of functional polysiloxanes with potential biomedical applications due to their hydrophilic properties (Cao et al., 2017).
- Hyperbranched Aliphatic Poly(β-thioether ester) : Its derivatives are used in the enzymatic synthesis of hyperbranched aliphatic poly(β-thioether ester)s, which show potential for biomedical applications owing to their oxidation-responsive properties (Wu & Liu, 2020).
Pharmacological and Biomedical Applications
- Chiral Intermediate for Antidepressants : It serves as a chiral intermediate in synthesizing components of antidepressant drugs, demonstrating the significance in medicinal chemistry (Choi et al., 2010).
- Potential Antimalarial Agent : Derivatives of Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate have shown promise in the synthesis of novel antimalarial agents, indicating its utility in the development of new therapeutic drugs (Werbel et al., 1986).
Safety And Hazards
When handling “Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate”, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . Dust formation should also be avoided .
Propriétés
IUPAC Name |
methyl 3-(3-chloro-2-formylphenyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3S/c1-15-11(14)5-6-16-10-4-2-3-9(12)8(10)7-13/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNUQKOLXPINDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C(=CC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-Chloro-2-formylphenyl)thio]propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



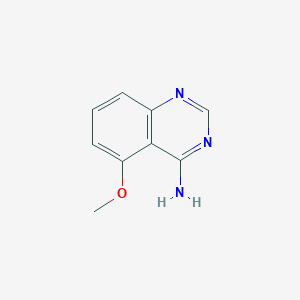
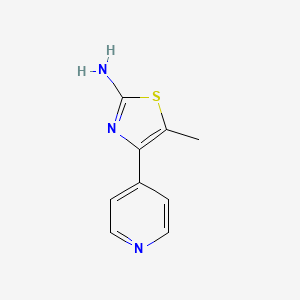
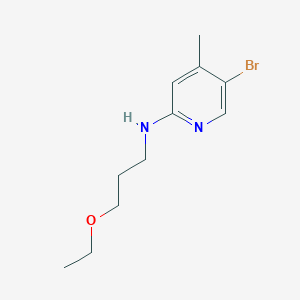
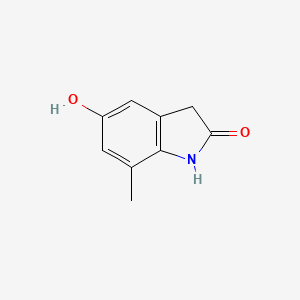
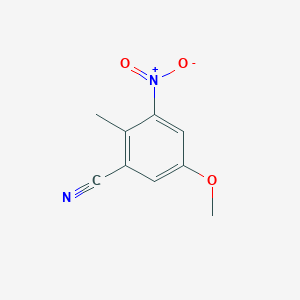
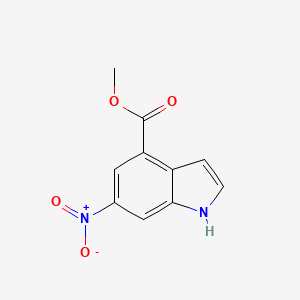
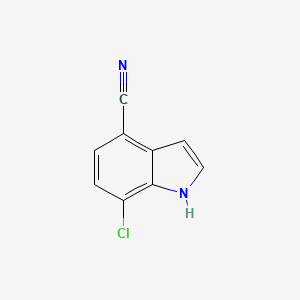
![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)
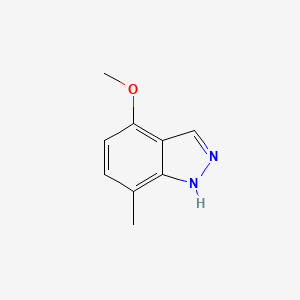
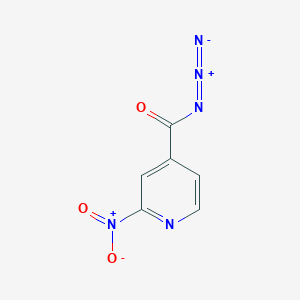
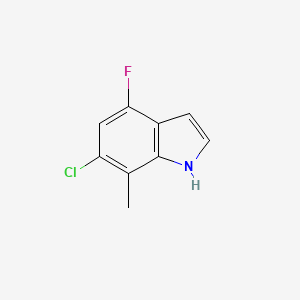
![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)
